(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by Cu(I), is part of the so-called “Click chemistry” and has proven to be an efficient and innovative route to bioactive compounds .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive for designing bioactive compounds. Researchers have explored derivatives of this compound as potential anticonvulsants, antibiotics, and anticancer agents . Further investigations into its pharmacological properties could lead to novel drug candidates.
Antiproliferative and Anticancer Activity
Specific derivatives of 1,2,3-triazoles exhibit potent antiproliferative and anticancer effects. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated significant antiproliferative activity against MV4-11 cells . Further exploration of its mechanism of action and potential clinical applications is warranted.
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(16-10-18(26-21-16)14-4-2-1-3-5-14)23-9-8-15(11-23)24-12-17(20-22-24)13-6-7-13/h1-5,10,12-13,15H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNUEEHMDXOTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone |
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